N,N-diethyloctan-1-amine

Description

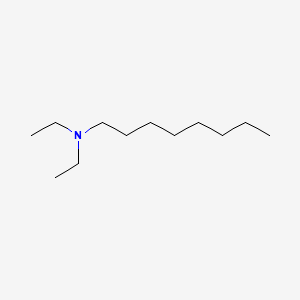

N,N-Diethyloctan-1-amine (C₁₂H₂₇N) is a secondary amine featuring an eight-carbon alkyl chain (octyl group) and two ethyl substituents bonded to the nitrogen atom. This structure confers unique physicochemical properties, including moderate hydrophobicity, basicity, and steric bulk. It is commonly utilized in organic synthesis as a catalyst, ligand, or intermediate in pharmaceutical and materials research. The compound’s amphiphilic nature allows for applications in surfactant chemistry and drug delivery systems.

Properties

CAS No. |

4088-37-3 |

|---|---|

Molecular Formula |

C12H27N |

Molecular Weight |

185.35 g/mol |

IUPAC Name |

N,N-diethyloctan-1-amine |

InChI |

InChI=1S/C12H27N/c1-4-7-8-9-10-11-12-13(5-2)6-3/h4-12H2,1-3H3 |

InChI Key |

BVUGARXRRGZONH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN(CC)CC |

Canonical SMILES |

CCCCCCCCN(CC)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Alkyl Chain and Substituent Variations

The following table compares N,N-diethyloctan-1-amine with amines of varying alkyl chain lengths, substituents, and functional groups:

Key Observations:

- Chain Length : Longer alkyl chains (e.g., octadecan-1-amine in ) increase hydrophobicity and reduce water solubility, making them suitable for lipid-based applications.

- Substituent Effects : Bulky substituents (e.g., octyl in ) enhance steric hindrance, altering reactivity in nucleophilic substitutions.

- Salt Formation : Acetate derivatives (e.g., ) improve water solubility and stability, critical for pharmaceutical formulations.

Comparison with Heterocyclic and Aromatic Amines

Compounds like N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine () and N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate () incorporate aromatic or heterocyclic moieties. These structural differences lead to:

- Electronic Effects : Aromatic rings (e.g., naphthalene in ) enable π-π stacking and enhanced UV absorption, useful in photochemical studies.

- Biological Activity : Heterocyclic amines (e.g., pyrrolidine in ) often exhibit distinct interaction profiles with biological targets, such as enzymes or receptors.

In contrast, this compound lacks aromaticity, making it more suitable for non-polar environments or reactions requiring aliphatic flexibility.

Comparison with Amides and Alkynylamines

- Amides (e.g., N,N-Diethylacetamide ) :

- Reduced basicity due to delocalization of the nitrogen lone pair into the carbonyl group.

- Higher thermal stability, favoring use as solvents (e.g., in polymer chemistry).

- Alkynylamines (e.g., N,N-Dimethylpent-2-en-4-yn-1-amine ) :

- Unsaturated bonds (alkene/alkyne) introduce rigidity and reactivity toward electrophiles.

- Applications in click chemistry or metal-catalyzed cross-couplings.

This compound ’s saturated structure offers predictable reactivity in alkylation and acylation reactions, unlike alkynylamines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.